molecular formula C18H18ClN3O2S B6477460 2-chloro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide CAS No. 2640973-30-2

2-chloro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide

Cat. No.: B6477460
CAS No.: 2640973-30-2
M. Wt: 375.9 g/mol
InChI Key: VXLHXCMUFILFOG-UHFFFAOYSA-N
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Description

2-chloro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide is a complex organic compound characterized by its sulfonamide group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide typically involves multiple steps, starting with the formation of the pyrazole ring. One common method is the reaction of 1-methyl-1H-pyrazole-5-carboxaldehyde with 4-(2-aminoethyl)phenol to form the intermediate compound. This intermediate is then chlorinated and sulfonated to produce the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can help scale up the production process while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The sulfonamide group can be oxidized to form sulfonyl chlorides.

  • Reduction: : The pyrazole ring can be reduced to form pyrazolidine derivatives.

  • Substitution: : The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

  • Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH4) and catalytic hydrogenation.

  • Substitution: : Various nucleophiles, such as Grignard reagents, can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Sulfonyl chlorides

  • Reduction: : Pyrazolidine derivatives

  • Substitution: : Alkyl or aryl-substituted derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its sulfonamide group makes it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme inhibition or as a probe in biochemical assays. Its structural similarity to biologically active molecules can help in understanding biological processes.

Medicine

In the medical field, this compound has potential applications as a drug candidate. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Industry

In industry, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 2-chloro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide exerts its effects depends on its molecular targets and pathways. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The pyrazole ring can also play a role in binding to biological targets, influencing the compound's overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-cyclopropyl-5-[1-[2,6-dichloro-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl]-1H-pyrazol-4-yl]-N-methyl-

  • 3-Pyridinecarboxamide, 2-chloro-N-cyclopropyl-5-[1-[2,6-dichloro-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl]-1H-pyrazol-4-yl]-N-methyl-

Uniqueness

2-chloro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide is unique due to its specific combination of functional groups and structural features. Its sulfonamide group and pyrazole ring contribute to its distinct chemical properties and biological activity, setting it apart from similar compounds.

Properties

IUPAC Name

2-chloro-N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2S/c1-22-17(11-12-20-22)15-8-6-14(7-9-15)10-13-21-25(23,24)18-5-3-2-4-16(18)19/h2-9,11-12,21H,10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLHXCMUFILFOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)CCNS(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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